molecular formula C20H16N4O4S2 B2802850 N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 325831-85-4

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

Cat. No.: B2802850
CAS No.: 325831-85-4
M. Wt: 440.49
InChI Key: LXXCHUVPDPYLBJ-UHFFFAOYSA-N
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Description

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxin and quinoxaline intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further reacted with quinoxaline derivatives under specific conditions to form the final compound.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline ring or the sulfonamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin or quinoxaline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially altering its properties and applications.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential as a bioactive molecule has been explored, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Research has investigated its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide exerts its effects is complex and depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The benzodioxin and quinoxaline moieties can play crucial roles in binding to these targets, while the sulfonamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide stands out due to its combination of three distinct functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to material science.

Properties

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c25-30(26,18-6-3-11-29-18)24-20-19(22-14-4-1-2-5-15(14)23-20)21-13-7-8-16-17(12-13)28-10-9-27-16/h1-8,11-12H,9-10H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXCHUVPDPYLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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